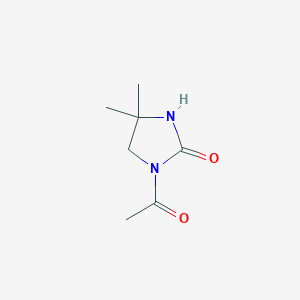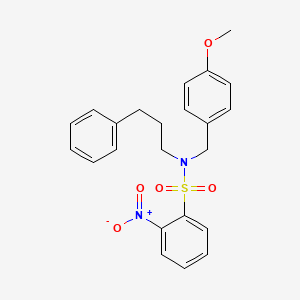![molecular formula C30H20BrN B12827686 2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-9-phenyl-9H-carbazole](/img/structure/B12827686.png)
2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-9-phenyl-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4’-Bromo-[1,1’-biphenyl]-4-yl)-9-phenyl-9H-carbazole is a complex organic compound that features a brominated biphenyl group attached to a carbazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-Bromo-[1,1’-biphenyl]-4-yl)-9-phenyl-9H-carbazole typically involves multiple steps, including the bromination of biphenyl and subsequent coupling reactions. One common method involves the bromination of biphenyl using bromine in the presence of a catalyst such as iron or aluminum chloride. The brominated biphenyl is then coupled with a carbazole derivative through a palladium-catalyzed Suzuki coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4’-Bromo-[1,1’-biphenyl]-4-yl)-9-phenyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the biphenyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted biphenyl derivatives
Applications De Recherche Scientifique
2-(4’-Bromo-[1,1’-biphenyl]-4-yl)-9-phenyl-9H-carbazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials
Mécanisme D'action
The mechanism of action of 2-(4’-Bromo-[1,1’-biphenyl]-4-yl)-9-phenyl-9H-carbazole involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cellular proteins and enzymes, leading to alterations in cellular processes. The brominated biphenyl group can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromobiphenyl: A simpler brominated biphenyl compound with similar reactivity.
2-Bromobiphenyl: Another brominated biphenyl with different substitution patterns.
Bromophenols: Compounds with bromine atoms and hydroxyl groups attached to a benzene ring
Uniqueness
2-(4’-Bromo-[1,1’-biphenyl]-4-yl)-9-phenyl-9H-carbazole is unique due to its combination of a brominated biphenyl group and a carbazole core. This structure imparts distinct electronic and photophysical properties, making it valuable in applications such as organic electronics and materials science .
Propriétés
Formule moléculaire |
C30H20BrN |
|---|---|
Poids moléculaire |
474.4 g/mol |
Nom IUPAC |
2-[4-(4-bromophenyl)phenyl]-9-phenylcarbazole |
InChI |
InChI=1S/C30H20BrN/c31-25-17-14-22(15-18-25)21-10-12-23(13-11-21)24-16-19-28-27-8-4-5-9-29(27)32(30(28)20-24)26-6-2-1-3-7-26/h1-20H |
Clé InChI |
QGKMXTZNJGUOMW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C=C(C=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![7-Chloro-5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12827688.png)


![(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B12827697.png)

